molecular formula C19H19FN2O2 B2849161 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea CAS No. 2034559-14-1

1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2849161
CAS No.: 2034559-14-1
M. Wt: 326.371
InChI Key: DZRDTCJKJZNRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a benzofuran moiety and a fluorobenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea typically involves the following steps:

    Formation of Benzofuran-2-yl Propyl Intermediate: This can be achieved by reacting benzofuran with a suitable alkylating agent under basic conditions.

    Introduction of Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzofuran-2-yl)propyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-(Benzofuran-2-yl)propyl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-16-9-7-14(8-10-16)13-22-19(23)21-11-3-5-17-12-15-4-1-2-6-18(15)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRDTCJKJZNRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.